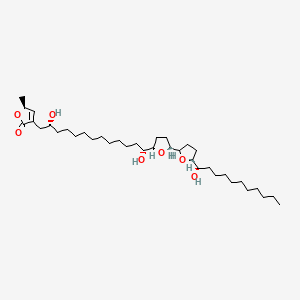

Squamocin G

Beschreibung

Eigenschaften

CAS-Nummer |

123123-32-0 |

|---|---|

Molekularformel |

C37H66O7 |

Molekulargewicht |

622.9 g/mol |

IUPAC-Name |

(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(5R)-5-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31-,32+,33+,34?,35+,36+/m0/s1 |

InChI-Schlüssel |

MBABCNBNDNGODA-BAVRERFOSA-N |

SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |

Isomerische SMILES |

CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CCC(O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O |

Kanonische SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Bullatacin; LI 12105; LI-12105; LI12105 Rolliniastatin 2; Squamocin G; Annonareticin; ( )-Bullatacin; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Squamocin G: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squamocin G, a member of the annonaceous acetogenin family of polyketides, has emerged as a compound of significant interest in the field of oncology and drug discovery. Isolated from the seeds of Annona squamosa, this potent bioactive molecule exhibits remarkable cytotoxic activity against a range of cancer cell lines. Its mechanism of action, primarily centered around the induction of endoplasmic reticulum (ER) stress and the subsequent degradation of key oncoproteins, presents a novel avenue for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols, and an in-depth look at its molecular signaling pathways.

Discovery and Chemical Properties

This compound was first identified as a new trihydroxy-bis-tetrahydrofuran fatty acid γ-lactone (acetogenin) isolated from the seeds of Annona squamosa[1][2]. Like other annonaceous acetogenins, it is a lipophilic polyketide characterized by a long aliphatic chain. These compounds are predominantly found in the seeds, leaves, and bark of plants belonging to the Annonaceae family[3].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₇H₆₆O₇ | PubChem |

| Molecular Weight | 622.9 g/mol | PubChem |

| IUPAC Name | (2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(5R)-5-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one | PubChem |

| CAS Number | 120298-30-8 | PubChem |

Isolation and Purification from Annona squamosa

The isolation of this compound from the seeds of Annona squamosa is a multi-step process involving solvent extraction followed by chromatographic purification. The yield and purity of the final product are highly dependent on the chosen solvents and chromatographic conditions. Dichloromethane extracts have been shown to yield a significantly higher content of this compound compared to methanol extracts[4].

Experimental Protocol: Isolation and Purification

This protocol represents a synthesized methodology based on established techniques for acetogenin isolation[3][5][6][7][8][9].

1. Seed Preparation:

- Collect mature seeds from Annona squamosa fruits.

- Air-dry the seeds at room temperature and then grind them into a fine powder.

2. Solvent Extraction:

- Perform Soxhlet extraction on the powdered seeds using methanol as the solvent. Alternatively, maceration with intermittent shaking can be employed.

- Concentrate the resulting methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Liquid-Liquid Partitioning:

- Suspend the crude methanolic extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. This compound, being lipophilic, will preferentially partition into the less polar organic phases.

4. Column Chromatography:

- Subject the dichloromethane fraction, which is enriched with this compound, to column chromatography over silica gel.

- Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

- Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots using a suitable reagent, such as Kedde's reagent, which gives a pinkish-purple spot in the presence of acetogenins[3].

5. High-Performance Liquid Chromatography (HPLC):

- Pool the fractions containing this compound and subject them to further purification by preparative HPLC on a C18 reversed-phase column.

- Use a mobile phase consisting of a gradient of methanol and water to achieve high purity.

- Monitor the elution profile using a UV detector at approximately 220 nm.

6. Characterization:

- Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry[10].

Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Cytotoxic Activity and Quantitative Data

This compound exhibits potent cytotoxic effects against a variety of cancer cell lines. This activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell growth[11][12].

Table 2: Cytotoxic Activity (IC50) of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SCC15 | Head and Neck Squamous Cell Carcinoma | Data not specified, but potent activity demonstrated | [13] |

| SCC25 | Head and Neck Squamous Cell Carcinoma | Data not specified, but potent activity demonstrated | [13] |

| MCF-7 | Breast Adenocarcinoma | Various acetogenins show high activity | [14] |

| HepG2 | Hepatocellular Carcinoma | Various acetogenins show high activity | [14] |

| A549 | Lung Carcinoma | Various acetogenins show high activity | [14] |

Note: While specific IC50 values for this compound are not always explicitly detailed in the reviewed literature, the potent cytotoxic nature of this compound class against these cell lines is well-established.

Table 3: Spectroscopic Data for this compound Characterization

| Technique | Key Observations | Reference |

| ¹H NMR | Signals corresponding to a trihydroxy-bis-tetrahydrofuran fatty acid γ-lactone structure. | [15][16][17][18][19] |

| ¹³C NMR | Resonances confirming the carbon skeleton, including signals for the α,β-unsaturated γ-lactone and hydroxylated carbons. A key differentiating signal from bullatacin appears at δ 24.4 ppm and 25.7 ppm. | [10] |

| Mass Spectrometry | Molecular ion peak consistent with the molecular formula C₃₇H₆₆O₇. | [8] |

Mechanism of Action: Induction of ER Stress and Oncoprotein Degradation

Recent research has elucidated a detailed mechanism of action for Squamocin. It functions as a potent inducer of endoplasmic reticulum (ER) stress, ultimately leading to the degradation of key oncoproteins, EZH2 and MYC[20][21][22].

The proposed signaling cascade is as follows:

-

Mitochondrial Complex I Inhibition and HSP90α Binding: Squamocin disrupts the function of mitochondrial respiratory Complex I, leading to a decrease in ATP production. Concurrently, it has been identified to directly bind to Heat Shock Protein 90α (HSP90α)[21].

-

Induction of ER Stress and the Unfolded Protein Response (UPR): The inhibition of mitochondrial function and the impairment of HSP90α, a crucial chaperone protein, synergistically induce ER stress. This activates the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring homeostasis[20][23][24].

-

Activation of the Ubiquitin-Proteasome System: The sustained ER stress triggered by Squamocin enhances the ER-associated degradation (ERAD) pathway. This involves the activation of a specific ubiquitin cascade involving the E1 activase UBA6, the E2 conjugate UBE2Z, and the E3 ligase FBXW7[21].

-

Degradation of EZH2 and MYC: The activated ubiquitin-proteasome system targets the oncoproteins EZH2 (Enhancer of zeste homolog 2) and MYC for ubiquitylation and subsequent degradation. The degradation of EZH2 is of particular interest as it can occur independently of its methyltransferase activity[21][25][26][27][28].

-

Tumor Growth Suppression: The depletion of EZH2 and MYC, which are critical drivers of proliferation and survival in many cancers, leads to cell cycle arrest and apoptosis, ultimately suppressing tumor growth[13].

Signaling Pathway Diagram

Caption: Signaling pathway of this compound leading to tumor suppression.

Conclusion and Future Directions

This compound stands out as a promising natural product with significant potential for development as an anticancer agent. Its well-defined mechanism of action, involving the induction of ER stress and the targeted degradation of crucial oncoproteins, offers a compelling rationale for its therapeutic application. Further research should focus on optimizing the isolation and synthesis of this compound to ensure a scalable and cost-effective supply. Additionally, preclinical and clinical studies are warranted to fully evaluate its efficacy and safety profile in various cancer models. The unique mechanism of this compound may also present opportunities for combination therapies with other anticancer drugs to enhance therapeutic outcomes.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. dl.bhu.ac.in [dl.bhu.ac.in]

- 3. biochemjournal.com [biochemjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. agriculturaljournals.com [agriculturaljournals.com]

- 6. biochemjournal.com [biochemjournal.com]

- 7. Solvent Extraction and Gas Chromatography-Mass Spectrometry Analysis of Annona squamosa L. Seeds for Determination of Bioactives, Fatty Acid/Fatty Oil Composition, and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bbrc.in [bbrc.in]

- 9. ijcrt.org [ijcrt.org]

- 10. US20030050336A1 - Novel compound iso-squamocin obtained from seeds of annona squamosa and composition containing the same - Google Patents [patents.google.com]

- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 18. researchgate.net [researchgate.net]

- 19. scielo.br [scielo.br]

- 20. Squamocin Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Squamocin Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress-Associated Degradation of EZH2/MYC Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Induction of the Unfolded Protein Response at High Temperature in Saccharomyces cerevisiae [mdpi.com]

- 25. EZH2 non-canonically binds cMyc and p300 through a cryptic transactivation domain to mediate gene activation and promote oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. EZH2 depletion potentiates MYC degradation inhibiting neuroblastoma and small cell carcinoma tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. EZH2 depletion potentiates MYC degradation inhibiting neuroblastoma and small cell carcinoma tumor formation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Squamocin G structure elucidation and stereochemistry

An In-depth Technical Guide to the Structure Elucidation and Stereochemistry of Squamocin G

Introduction

This compound is a member of the Annonaceous acetogenins, a large family of polyketide natural products isolated from plants of the Annonaceae family. Specifically, it is a C37 acetogenin characterized by an adjacent bis-tetrahydrofuran (THF) ring system, three hydroxyl groups, and an α,β-unsaturated γ-lactone moiety. Annonaceous acetogenins, including this compound, are renowned for their potent cytotoxic and pesticidal activities, which are primarily attributed to the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This potent biological activity has made them significant targets for phytochemical investigation, synthetic chemistry, and drug development.

This guide provides a detailed overview of the technical methodologies employed in the complete structure elucidation and stereochemical assignment of this compound, tailored for professionals in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical and Spectroscopic Data

The definitive structure of a natural product is established through a combination of spectroscopic and physicochemical analyses. The data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₇H₆₆O₇ | --INVALID-LINK--[1] |

| Molecular Weight | 622.9 g/mol | --INVALID-LINK--[1] |

| Exact Mass | 622.48085444 Da | --INVALID-LINK--[1] |

| Appearance | White powder | --INVALID-LINK--[2] |

| CAS Number | 123123-32-0 | --INVALID-LINK--[1] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

(Spectra recorded in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C)[2]

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, Multiplicity, J in Hz) |

| 1 | 174.33 | - |

| 2 | 131.18 | - |

| 3 | 33.2 | 2.40 (dd, 15.0, 8.2), 2.50 (br d, 15.0) |

| 4 | 69.99 | 3.85 (m) |

| 5 | 37.39 | - |

| 6 or 13 | 25.54/25.61 | - |

| 7-12, 27-31 | 29.10–29.67 | - |

| 14 | 33.32 | - |

| 15 | 74.04 | 3.39 (m) |

| 16 | 83.2 | 3.84–3.93 (m) |

| 17 | 28.34 | - |

| 18, 21 | 28.88–28.93 | - |

| 19 or 20 | 82.26/82.51 | 3.84–3.90 (m) |

| 22 | 24.49 | - |

| 23 | 82.77 | 3.84–3.93 (m) |

| 24 | 71.33 | 3.84–3.93 (m) |

| 25 | 32.42 | - |

| 26 | 26.03 | - |

| 32 | 31.89 | - |

| 33 | 22.67 | - |

| 34 | 14.10 | 0.87 (t, 6.9) |

| 35 | 151.77 | 7.18 (br s) |

| 36 | 77.97 | 5.06 (qq, 6.8, 1.4) |

| 37 | 19.10 | 1.44 (d, 6.7) |

Structure Elucidation

The planar structure of this compound was elucidated through a synergistic application of modern spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is the primary method for determining the molecular formula of a natural product. For this compound, ESI-MS analysis provides the exact mass, from which the molecular formula C₃₇H₆₆O₇ is unequivocally established. Tandem MS (MS/MS) experiments can further provide structural information through characteristic fragmentation patterns, often revealing the loss of water from hydroxyl groups or cleavage at the ether linkages of the THF rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon skeleton and connectivity of complex organic molecules.

-

¹H NMR: The proton NMR spectrum (Table 2) reveals key features of this compound. The characteristic signals for the α,β-unsaturated γ-lactone ring are observed at δ 7.18 (H-35, olefinic proton), δ 5.06 (H-36, carbinol proton coupled to a methyl group), and δ 1.44 (H-37, methyl group). Protons attached to carbons bearing hydroxyl groups or ether linkages (H-4, H-15, H-16, H-19, H-20, H-23, H-24) resonate in the δ 3.4-3.9 ppm region. The terminal methyl group of the alkyl chain appears as a triplet around δ 0.87 (H-34)[2].

-

¹³C NMR: The carbon spectrum (Table 2) confirms the presence of 37 carbons. The carbonyl carbon (C-1) of the lactone is identified by its downfield shift at δ 174.33. Olefinic carbons of the lactone ring (C-2 and C-35) appear at δ 131.18 and δ 151.77, respectively. The numerous signals in the range of δ 70-84 ppm are characteristic of carbons involved in the bis-THF core and those bearing hydroxyl groups (C-4, C-15, C-16, C-19, C-20, C-23, C-24)[2].

-

2D NMR: While 1D spectra identify the types of protons and carbons, 2D NMR experiments (COSY, HSQC, HMBC) are essential to piece the structure together.

-

COSY (Correlation Spectroscopy) establishes proton-proton coupling relationships, allowing for the tracing of the alkyl chains and spin systems within the THF rings.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the isolated spin systems, such as linking the alkyl chains to the bis-THF core and the lactone moiety.

-

Stereochemistry Determination

Determining the absolute configuration of the multiple stereocenters in this compound is a significant challenge requiring specialized chiroptical and chemical derivatization methods.

Mosher's Method

The absolute configurations of the secondary alcohol centers (e.g., C-4, C-15) are determined using the modified Mosher's method. This involves reacting the alcohol with the two enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for the protons near the newly formed ester, the absolute configuration of the carbinol center can be assigned. This method was critical in assigning the stereochemistry of various carbinol centers in this compound and related acetogenins[3].

Relative Stereochemistry of the THF Core

The relative stereochemistry of the contiguous chiral centers in the bis-THF moiety (e.g., threo/erythro and trans/cis relationships) is often deduced by careful comparison of their ¹H and ¹³C NMR chemical shifts and coupling constants with those of a vast library of known, stereochemically defined acetogenins. Specific chemical shift patterns and proton coupling constants are diagnostic for particular relative stereochemical arrangements within the THF ring system.

Total Synthesis

The ultimate and most rigorous proof of a proposed structure and its stereochemistry is achieved through total synthesis. While a specific total synthesis for this compound is not prominently reported, the syntheses of closely related acetogenins like Squamocin A and D have been accomplished. These syntheses employ stereocontrolled reactions to build the chiral centers and the bis-THF core. By synthesizing a specific stereoisomer and demonstrating that its spectroscopic data (NMR, MS) and optical rotation are identical to those of the natural product, the proposed structure is unequivocally confirmed[4].

Experimental Protocols

Isolation and Purification of this compound

-

Extraction: Dried and powdered seeds of an Annona species (e.g., Annona atemoya) are extracted exhaustively with a solvent such as methanol or a mixture of dichloromethane and methanol.

-

Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between solvents of differing polarity (e.g., ethyl acetate and water) to separate compounds based on their solubility. The acetogenins, being lipophilic, typically concentrate in the organic phase.

-

Chromatography: The organic-soluble fraction is subjected to chromatographic separation. Initial separation is often performed using vacuum liquid chromatography (VLC) or column chromatography over silica gel.

-

Flash Chromatography: Further purification of fractions containing this compound is achieved using an automated flash chromatography system, often monitored by an evaporating light scattering detector (ELSD)[2].

-

Final Purification: Final purification to yield the pure compound is typically accomplished using preparative High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are referenced to the residual solvent signal (δH 7.26 and δC 77.0)[2].

-

Mass Spectrometry: High-resolution mass spectra are acquired on a mass spectrometer, commonly using heated electrospray ionization in positive ion mode (HESI+)[2].

Mosher's Esterification Protocol (General)

-

Reaction Setup: this compound (1-2 mg) is dissolved in a dry solvent (e.g., pyridine or CH₂Cl₂) in an NMR tube or a small vial under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: A slight excess of (R)-(-)-MTPA chloride is added to one sample, and (S)-(+)-MTPA chloride is added to a separate, identical sample. A catalyst such as 4-dimethylaminopyridine (DMAP) may be added.

-

Reaction: The reactions are allowed to proceed at room temperature until completion (monitored by TLC or ¹H NMR).

-

Analysis: The crude reaction mixtures are analyzed directly by ¹H NMR. The spectra of the (R)-MTPA ester and the (S)-MTPA ester are carefully assigned, and the chemical shift difference (Δδ = δS - δR) for protons on both sides of the carbinol center is calculated to determine the absolute configuration.

Biological Activity and Signaling Pathway

This compound, like other potent acetogenins, exerts its cytotoxic effects primarily by inhibiting mitochondrial Complex I, leading to ATP depletion and inducing apoptosis. Recent studies have elucidated that squamocin can trigger apoptosis through both the intrinsic and extrinsic pathways.

The apoptotic cascade involves the activation of initiator caspases, such as caspase-9 (intrinsic/mitochondrial pathway) and caspase-8 (extrinsic/death receptor pathway). Both of these converge to activate the executioner caspase, caspase-3. Activated caspase-3 then cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death[5]. Additionally, squamocin has been shown to induce G1 phase cell cycle arrest and trigger endoplasmic reticulum (ER) stress, which can also contribute to its pro-apoptotic effects[5][6].

References

- 1. This compound | C37H66O7 | CID 5459105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress on the total synthesis of acetogenins from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Squamocin Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]

Squamocin G: A Technical Guide to Its Natural Sources, Abundance, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squamocin G, a member of the annonaceous acetogenins, is a potent bioactive compound predominantly found in plants of the Annonaceae family.[1] These polyketide-derived fatty acid derivatives are renowned for their diverse biological activities, including cytotoxic, antitumor, and insecticidal properties.[2][3] This technical guide provides an in-depth overview of the natural sources and abundance of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Abundance of this compound

This compound has been isolated from several species within the Annona genus. The seeds of these plants are generally the most concentrated source of this acetogenin. Quantitative analyses have revealed significant variations in this compound content depending on the plant species, the part of the plant, and the solvent used for extraction. Dichloromethane extracts have been shown to yield a significantly higher concentration of this compound compared to methanolic extracts.[4]

Table 1: Abundance of this compound in Various Annona Species

| Plant Species | Plant Part | Extraction Solvent | Abundance (% of Extract) | Reference(s) |

| Annona glabra | Seeds | Dichloromethane | High | [4] |

| Annona muricata | Seeds | Dichloromethane | Moderate to High | [4][5][6] |

| Annona squamosa | Seeds | Dichloromethane | 16.29 - 39.65% | [4] |

| Annona squamosa | Seeds | Methanol | 0.76 - 3.91% | [4] |

| Annona atemoya | Leaves | Ethyl Acetate | Present | [7][8] |

| Annona atemoya | Seeds | Not Specified | Present | [7] |

Note: "High," "Moderate to High," and "Present" are used where specific percentage ranges were not provided in the cited literature.

Experimental Protocols

Isolation and Purification of this compound from Annona squamosa Seeds

This protocol outlines a general procedure for the isolation and purification of this compound, based on methodologies reported in the literature.[9][10]

a. Seed Preparation:

-

Air-dry the seeds of Annona squamosa at room temperature.

-

Grind the dried seeds into a coarse powder using a mechanical grinder.

b. Extraction:

-

Macerate the powdered seeds in dichloromethane (DCM) at a ratio of 1:5 (w/v) for 48-72 hours at room temperature, with occasional stirring.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude DCM extract.

c. Chromatographic Purification:

-

Subject the crude DCM extract to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 or 8:2). Visualize the spots using a suitable staining reagent (e.g., 3,5-dinitrobenzoic acid in ethanol followed by KOH in ethanol, which produces a pinkish-purple spot in the presence of acetogenins).[9]

-

Pool the fractions containing this compound based on the TLC profile.

-

Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain pure this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound in plant extracts.[11][12]

a. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

-

Mobile Phase: Methanol:Water (90:10, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Column Temperature: 30°C.

b. Standard and Sample Preparation:

-

Prepare a stock solution of pure this compound (standard) of known concentration (e.g., 4 mg/mL) in methanol.

-

Create a series of standard solutions of different concentrations by diluting the stock solution with the mobile phase to generate a calibration curve.

-

Prepare the plant extract sample by dissolving a known weight of the extract in the mobile phase, filtering it through a 0.45 µm syringe filter, and diluting if necessary to fall within the linear range of the calibration curve.

c. Analysis:

-

Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

-

Record the chromatograms and determine the peak area of this compound.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Cytotoxicity Assay

This protocol describes a general method to assess the cytotoxic effects of this compound on cancer cell lines using a colorimetric assay.[13][14][15]

a. Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., HL-60) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

b. Treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound) and a no-cell background control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

c. Assessment of Cell Viability:

-

After the incubation period, add a viability reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent into a colored formazan product by viable cells.

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Mechanism of Action

This compound exerts its potent biological effects through the modulation of several key cellular pathways, primarily leading to apoptosis in cancer cells.

Inhibition of Mitochondrial Complex I

A primary mechanism of action for annonaceous acetogenins, including this compound, is the potent inhibition of the mitochondrial respiratory chain at the level of Complex I (NADH:ubiquinone oxidoreductase).[16][17][18] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production, which is particularly detrimental to cancer cells with high energy demands. The disruption of mitochondrial function also contributes to the generation of reactive oxygen species (ROS), further inducing cellular stress and apoptosis.[19]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[20][21] The apoptotic cascade is initiated through both intrinsic and extrinsic pathways, converging on the activation of caspases.

-

MAPK Pathway: this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It leads to the activation of c-Jun N-terminal kinase (JNK) and the inhibition of extracellular signal-regulated kinase (ERK).[21] JNK activation is associated with pro-apoptotic signaling, while the inhibition of the pro-survival ERK pathway further promotes cell death.

-

Caspase Activation: The activation of the MAPK pathway and other cellular stress signals leads to the activation of initiator caspases (caspase-8 and caspase-9) and subsequently the executioner caspase, caspase-3.[20][21]

-

PARP Cleavage: Activated caspase-3 cleaves several cellular substrates, including poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[20] The cleavage and inactivation of PARP is a hallmark of apoptosis.

Biosynthesis of Annonaceous Acetogenins

Annonaceous acetogenins, including this compound, are synthesized via the polyketide pathway.[16][22][23] This pathway involves the sequential condensation of acetate units to form a long fatty acid chain. Subsequent modifications, such as epoxidation and cyclization, lead to the formation of the characteristic tetrahydrofuran (THF) rings. The final step is the formation of a γ-lactone ring at one end of the molecule.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of oncology. This guide has provided a comprehensive overview of its natural occurrence, methods for its isolation and quantification, and its molecular mechanisms of action. The detailed protocols and pathway diagrams are intended to facilitate further research and development of this compound and other related annonaceous acetogenins as potential drug candidates. A deeper understanding of the biosynthesis, pharmacology, and toxicology of this compound will be crucial for its successful translation from a laboratory curiosity to a clinically relevant therapeutic agent.

References

- 1. Squamocin | C37H66O7 | CID 441612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. Traditional Uses, Phytochemistry and Pharmacological Activities of Annonacae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Identification of Annonaceous Acetogenins and Alkaloids from the Leaves, Pulp, and Seeds of Annona atemoya - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. biochemjournal.com [biochemjournal.com]

- 10. US20030050336A1 - Novel compound iso-squamocin obtained from seeds of annona squamosa and composition containing the same - Google Patents [patents.google.com]

- 11. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Determination of annonaceous acetogenins in annonaceae plants by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. youtube.com [youtube.com]

- 15. dojindo.com [dojindo.com]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. Heterocyclic analogues of squamocin as inhibitors of mitochondrial complex I. On the role of the terminal lactone of annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Acetogenins from Annonaceae, inhibitors of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Squamocin Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Involvement of caspase-3 activation in squamocin-induced apoptosis in leukemia cell line HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. mdpi.com [mdpi.com]

The Biosynthesis of Squamocin G: A Technical Whitepaper for Researchers

For Immediate Release

A Deep Dive into the Molecular Architecture of a Promising Annonaceous Acetogenin

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of Squamocin G, a potent bioactive acetogenin found in plants of the Annonaceae family. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry, biosynthesis, and potential therapeutic applications of Annonaceous acetogenins.

Introduction

Annonaceous acetogenins are a large family of polyketide-derived natural products exclusively found in the Annonaceae plant family. These compounds are characterized by a long aliphatic chain, typically C35 or C37, terminating in a γ-lactone ring and featuring one to three tetrahydrofuran (THF) rings. This compound, a prominent member of this family, has garnered significant interest due to its potent cytotoxic and antitumor activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. While the complete enzymatic pathway has not been fully elucidated experimentally, recent genomic studies in the closely related species Annona cherimola have identified a putative biosynthetic gene cluster (BGC) for acetogenins, providing a foundational roadmap for the synthesis of these complex molecules[1][2][3][4][5]. This guide synthesizes the current understanding and proposes a detailed hypothetical pathway for the biosynthesis of this compound.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from long-chain fatty acids and proceed through a series of enzymatic reactions orchestrated by a Type I Polyketide Synthase (PKS) and subsequent modifying enzymes, including cytochrome P450 monooxygenases (P450s), desaturases, and cyclases. The pathway can be conceptually divided into four main stages: initiation, elongation and modification by the PKS, post-PKS modifications to form the THF rings, and final lactonization.

Initiation and Polyketide Chain Assembly

The biosynthesis is initiated with a long-chain fatty acyl-CoA, likely derived from primary fatty acid metabolism. This starter unit is loaded onto the acyl carrier protein (ACP) domain of the PKS. The PKS then catalyzes the sequential addition of malonyl-CoA extender units, with specific domains within the PKS modules responsible for the reduction of keto groups to hydroxyls and subsequent dehydration to form double bonds at precise locations along the growing polyketide chain. The iterative nature of this process, and the specific combination of reducing and dehydrating domains, dictates the initial carbon skeleton and the position of oxygen functionalities and unsaturations that are precursors to the THF rings.

Formation of Tetrahydrofuran Rings

Following the synthesis of the polyketene chain, a series of regio- and stereospecific epoxidations of the double bonds are catalyzed by cytochrome P450 monooxygenases. These epoxides are then subjected to intramolecular cyclization, likely facilitated by epoxide hydrolases or specific cyclase enzymes, to form the characteristic adjacent bis-tetrahydrofuran rings of this compound. The stereochemistry of the THF rings is a critical determinant of the biological activity of acetogenins and is strictly controlled during this enzymatic cascade.

Final Tailoring and Lactonization

The final steps in the biosynthesis of this compound involve further hydroxylation events along the aliphatic chain, also likely catalyzed by P450s, to install the remaining hydroxyl groups. The pathway culminates with the lactonization of the terminal carboxylic acid with a hydroxyl group near the beginning of the chain to form the characteristic α,β-unsaturated γ-lactone ring, a reaction that may occur spontaneously or be enzyme-catalyzed.

Hypothetical Quantitative Data

While specific experimental data for the biosynthesis of this compound is not yet available, the following table presents hypothetical quantitative parameters for the key enzymatic steps based on typical values for similar plant polyketide biosynthetic pathways. This data serves as a reference for future experimental design and modeling.

| Enzyme Class | Substrate | Apparent Km (µM) | Apparent kcat (s-1) | Optimal pH | Optimal Temperature (°C) |

| Polyketide Synthase (PKS) | Malonyl-CoA | 50 - 150 | 0.1 - 1.0 | 7.5 | 25 - 30 |

| Long-chain acyl-CoA | 10 - 50 | - | 7.5 | 25 - 30 | |

| Cytochrome P450 Epoxidase | Polyketide Intermediate | 5 - 20 | 0.5 - 5.0 | 7.0 - 8.0 | 25 - 30 |

| Epoxide Hydrolase/Cyclase | Epoxidized Intermediate | 20 - 100 | 1.0 - 10.0 | 7.0 | 25 - 30 |

| Cytochrome P450 Hydroxylase | THF-containing Intermediate | 10 - 50 | 0.2 - 2.0 | 7.0 - 8.0 | 25 - 30 |

Experimental Protocols

The following section provides detailed methodologies for key experiments that would be crucial for the elucidation and characterization of the this compound biosynthetic pathway. These protocols are adapted from established methods for similar enzyme classes in plants.

Protocol for Heterologous Expression and Functional Characterization of the Putative Annonaceae Polyketide Synthase (PKS)

Objective: To express the candidate PKS gene from Annonaceae in a heterologous host and determine its function in producing the polyketide backbone of this compound.

Methodology:

-

Gene Synthesis and Cloning: The putative PKS gene, identified from the Annona cherimola genome, will be codon-optimized for expression in Saccharomyces cerevisiae or Nicotiana benthamiana. The synthesized gene will be cloned into an appropriate expression vector under the control of a strong inducible promoter.

-

Heterologous Expression: The expression vector will be transformed into the chosen host. For S. cerevisiae, transformants will be grown in selective media and protein expression induced by the addition of galactose. For N. benthamiana, agroinfiltration will be used for transient expression.

-

Microsome Isolation: Plant tissues or yeast cells will be harvested and homogenized in an extraction buffer. The homogenate will be centrifuged to pellet cell debris, and the supernatant will be subjected to ultracentrifugation to pellet the microsomal fraction containing the expressed PKS.

-

Enzyme Assay: The microsomal fraction will be resuspended in an assay buffer containing the necessary substrates (e.g., a long-chain acyl-CoA starter unit and radiolabeled [14C]-malonyl-CoA) and cofactors (NADPH). The reaction will be incubated at 25-30°C.

-

Product Analysis: The reaction will be quenched, and the products will be extracted with an organic solvent. The extracted products will be analyzed by thin-layer chromatography (TLC) followed by autoradiography to detect the radiolabeled polyketide product. Further characterization will be performed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the structure of the product.

Protocol for In Vitro Assay of Putative Cytochrome P450 Monooxygenases (P450s)

Objective: To determine the epoxidase and hydroxylase activity of candidate P450 enzymes from the acetogenin biosynthetic gene cluster.

Methodology:

-

Heterologous Expression: Candidate P450 genes will be co-expressed with a cytochrome P450 reductase (CPR) in a suitable system like yeast or insect cells.

-

Microsome Preparation: Microsomes containing the expressed P450 and CPR will be isolated as described in Protocol 4.1.

-

Enzyme Assay: The assay will be conducted in a reaction mixture containing the microsomal preparation, the polyketide substrate (produced from the PKS assay), NADPH, and a buffer.

-

Product Detection: The reaction products will be extracted and analyzed by LC-MS to identify the epoxidized and/or hydroxylated derivatives of the substrate. The specific positions of modification can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy of larger-scale reaction products.

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow.

Figure 1. Proposed biosynthetic pathway of this compound.

Figure 2. Experimental workflow for enzyme characterization.

Conclusion and Future Directions

The recent identification of a putative acetogenin biosynthetic gene cluster in Annona cherimola has opened new avenues for understanding the biosynthesis of this compound and other related compounds. The proposed pathway in this guide provides a framework for future research aimed at the functional characterization of the involved enzymes. The heterologous expression and in vitro reconstitution of the entire pathway will be the ultimate proof of the proposed mechanism and will pave the way for the biotechnological production of these valuable natural products. Further research should focus on the detailed biochemical characterization of each enzyme, the elucidation of the regulatory mechanisms governing the pathway, and the exploration of the enzymatic machinery for the production of novel acetogenin analogs with improved therapeutic properties.

References

- 1. The American Cherimoya Genome Reveals Insights into the Intra-Specific Divergence, the Evolution of Magnoliales, and a Putative Gene Cluster for Acetogenin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The American Cherimoya Genome Reveals Insights into the Intra-Specific Divergence, the Evolution of Magnoliales, and a Putative Gene Cluster for Acetogenin Biosynthesis [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

physical and chemical properties of Squamocin G

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squamocin G, a member of the annonaceous acetogenins, is a bioactive compound isolated from various species of the Annonaceae family. It has garnered significant attention in the scientific community for its potent cytotoxic and antitumor activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its mechanism of action, including relevant signaling pathways. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.

Physical and Chemical Properties

This compound is a C37 fatty acid derivative characterized by a bis-tetrahydrofuran (THF) ring system and a terminal γ-lactone. Its complex structure contributes to its biological activity and also presents challenges in its synthesis and characterization. The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₆₆O₇ | [1] |

| Molecular Weight | 622.9 g/mol | [1] |

| IUPAC Name | (2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(5R)-5-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one | [1] |

| CAS Number | 123123-32-0 | [1] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO and methanol.[2][3] Poorly soluble in water.[4][5] | |

| Storage Condition | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [2] |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) and Raman Spectroscopy

The FT-IR and FT-Raman spectra of squamocin (a closely related acetogenin) have been experimentally determined and analyzed using DFT calculations.[6][7] Key vibrational bands are indicative of its functional groups, such as the hydroxyl (-OH), carbonyl (C=O) of the lactone ring, and the C-O-C stretching of the THF rings.

UV-Visible Spectroscopy

The UV-visible spectrum of squamocin in methanol shows weak absorption, which is characteristic of the lactone moiety.[6][8]

Experimental Protocols

Isolation and Purification of this compound

This compound is naturally found in the seeds of Annonaceae species like Annona glabra.[9][10] The following is a general protocol for its isolation and purification, based on published methods.[8][10]

Methodology:

-

Extraction: Powdered seeds of Annona glabra are macerated with dichloromethane (DCM) at room temperature. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield the crude DCM extract.[9]

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).[8]

-

Preparative HPLC: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column using a methanol-water mixture as the mobile phase to yield pure this compound.[8][9]

Spectroscopic Characterization

Methodology:

-

FT-IR and FT-Raman: Spectra are recorded in the solid state.[6]

-

UV-Visible: The spectrum is recorded in methanol using a quartz cuvette.[6]

-

NMR: ¹H and ¹³C NMR spectra are typically recorded in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its cytotoxic and antitumor properties being the most extensively studied.[4][9]

Cytotoxicity

This compound displays potent cytotoxicity against various cancer cell lines.[4] Its mechanism of action is multifaceted, involving the induction of apoptosis and cell cycle arrest.[4]

Signaling Pathways

Recent studies have begun to unravel the specific molecular targets and signaling pathways modulated by squamocin. One key mechanism involves the induction of endoplasmic reticulum (ER) stress.[11]

References

- 1. This compound | C37H66O7 | CID 5459105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Experimental isolation and spectroscopic characterization of squamocin acetogenin combining FT-IR, FT-Raman and UV–Vis spectra with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biochemjournal.com [biochemjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Squamocin Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]

Squamocin G: A Potent Mitochondrial Complex I Inhibitor and its Therapeutic Implications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Annonaceous acetogenins are a large family of polyketide natural products isolated from plants of the Annonaceae family.[1] These compounds are characterized by a long aliphatic chain containing tetrahydrofuran (THF) rings and a terminal α,β-unsaturated γ-lactone ring.[1] Within this class, Squamocin (also known as Annonin I) has been identified as a potent bioactive compound with significant cytotoxic activity against a range of cancer cells.[2][3] A primary mechanism for this cytotoxicity is its role as a powerful inhibitor of the mitochondrial NADH:ubiquinone oxidoreductase, also known as Complex I, a critical enzyme in the electron transport chain.[3][4][5] This guide provides a detailed technical overview of Squamocin G's function as a Complex I inhibitor, its downstream cellular effects, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Inhibition of Mitochondrial Complex I

This compound exerts its potent bioactivity by directly targeting and inhibiting mitochondrial Complex I.[3][5] This enzyme is the first and largest complex in the respiratory chain, responsible for oxidizing NADH and transferring electrons to ubiquinone. This process is coupled to the pumping of protons across the inner mitochondrial membrane, establishing the proton gradient necessary for ATP synthesis.

This compound is categorized as a high-affinity inhibitor, with an inhibitory constant lower than that of the classic Complex I inhibitor, piericidin.[5][6] Its mechanism involves acting as an antagonist to the ubiquinone substrate, effectively blocking the electron transfer process.[7] Competition experiments suggest that this compound binds at or near the ubiquinone-binding pocket, though its interaction appears distinct from that of rotenone, another well-known Complex I inhibitor.[5][7] The terminal lactone moiety, a common feature of acetogenins, is crucial for its binding and inhibitory function.[7][8]

The inhibition of Complex I by this compound has two immediate and critical consequences for cellular homeostasis:

-

ATP Depletion: By halting the electron transport chain at its entry point, this compound severely impairs mitochondrial oxidative phosphorylation, leading to a significant reduction in intracellular ATP production.[2]

-

Increased Reactive Oxygen Species (ROS): The blockage of electron flow at Complex I leads to the accumulation of electrons, which can then be prematurely transferred to molecular oxygen, generating superoxide anions and other reactive oxygen species.[2][9]

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified in various cancer cell lines. The data highlights its potent cytotoxicity, which is a direct consequence of its primary mechanism of action.

| Cell Line | Parameter | Value | Assay Method | Reference |

| Head and Neck Squamous Cell Carcinoma (SCC15) | IC₅₀ | 11.65 µg/mL | CCK8 Assay | [2] |

| Head and Neck Squamous Cell Carcinoma (SCC25) | IC₅₀ | 10.85 µg/mL | CCK8 Assay | [2] |

| T24 Bladder Cancer | Effect | Selective cytotoxicity in S-phase | Not specified | [10] |

| Various Tumor Cell Lines | Potency | More powerful than piericidin | Not specified | [5][6] |

Cellular Consequences and Signaling Pathways

The primary effects of ATP depletion and ROS elevation trigger a cascade of downstream signaling events, culminating in cell cycle arrest and apoptosis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[11][12] Inhibition of Complex I leads to increased ROS levels, which in turn promotes the expression of pro-apoptotic proteins like Bax and Bad.[9][10] This leads to the activation of initiator caspase-9 (intrinsic) and caspase-8 (extrinsic), which both converge to activate the executioner caspase-3.[11] Activated caspase-3 then cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[2][10]

Cell Cycle Arrest

Treatment with this compound leads to cell cycle arrest, primarily at the G1 and S phases, preventing cancer cell proliferation.[2][10][12] Studies in head and neck cancer cells showed that this compound treatment resulted in arrest at the S and G2/M phases.[2] This is accompanied by the downregulation of key cell cycle proteins such as Cyclin A2 and CDK2.[2]

Endoplasmic Reticulum (ER) Stress and Protein Degradation

A novel mechanism of this compound involves the induction of Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR).[2] The inhibition of Complex I and subsequent ATP depletion impairs the function of chaperone proteins like HSP90α.[2] This disruption, combined with high ROS levels, triggers ER stress.[2] This state of heightened ER stress activates the ER-associated degradation (ERAD) pathway.[2] Specifically, this compound upregulates the UBA6-UBE2Z-FBXW7 ubiquitin cascade, which targets the oncoproteins EZH2 and MYC for degradation, ultimately suppressing tumor growth.[2]

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the effects of this compound.

Protocol 1: Mitochondrial Complex I Activity Assay

This protocol assesses the direct inhibitory effect of this compound on Complex I.

-

Isolate mitochondria from cultured cells or tissue homogenates via differential centrifugation.

-

Alternatively, for cultured cells, permeabilize cells with a suitable agent (e.g., digitonin) to allow substrate access to the mitochondria.[13]

-

Use an extracellular flux analyzer (e.g., Seahorse XFe96) to measure the oxygen consumption rate (OCR).[13]

-

Provide substrates specific for Complex I (e.g., pyruvate, glutamate) and an inhibitor of Complex III (e.g., antimycin A) to isolate Complex I-dependent respiration.[13]

-

Treat the permeabilized cells or isolated mitochondria with varying concentrations of this compound.

-

Measure the reduction in OCR to determine the dose-dependent inhibition of Complex I activity and calculate the IC₅₀ value.[13]

Protocol 2: Cell Viability / Cytotoxicity Assay

This protocol measures the effect of this compound on cancer cell proliferation and survival.

-

Seed cells (e.g., SCC15, SCC25) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for various time points (e.g., 12, 24, 48 hours).[2]

-

Add a metabolic indicator dye such as CCK8 (Cell Counting Kit-8) or MTT to each well and incubate according to the manufacturer's instructions.[2]

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate cell viability as a percentage relative to vehicle-treated control cells and determine the IC₅₀ value.[2]

Protocol 3: Apoptosis Analysis by Flow Cytometry

This protocol quantifies the percentage of cells undergoing apoptosis after treatment.

-

Treat cells with this compound at the desired concentration (e.g., 10 µg/mL) for 24 hours.[2]

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late-stage apoptotic.

References

- 1. mdpi.com [mdpi.com]

- 2. Squamocin Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acetogenins from Annonaceae, inhibitors of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural substances (acetogenins) from the family Annonaceae are powerful inhibitors of mitochondrial NADH dehydrogenase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Heterocyclic analogues of squamocin as inhibitors of mitochondrial complex I. On the role of the terminal lactone of annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. Selective cytotoxicity of squamocin on T24 bladder cancer cells at the S-phase via a Bax-, Bad-, and caspase-3-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synchronous effects of targeted mitochondrial complex I inhibitors on tumor and immune cells abrogate melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In Vitro Cytotoxicity Screening of Squamocin G

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the methodologies and findings related to the in vitro cytotoxicity of Squamocin G, an Annonaceous acetogenin. It consolidates data on its effects on various cancer cell lines, details the experimental protocols for assessment, and visualizes the underlying molecular mechanisms.

Introduction

Annonaceous acetogenins are a class of polyketide natural products isolated from plants of the Annonaceae family.[1] These compounds have garnered significant attention for their potent biological activities, including cytotoxic, antitumor, and pesticidal effects.[1][2] Squamocin, a prominent member of this family, is characterized by a long aliphatic chain with adjacent bis-tetrahydrofuran (THF) rings and a terminal α,β-unsaturated γ-lactone.[1][3] It has demonstrated potent antiproliferative and pro-apoptotic effects across a spectrum of cancer cell lines, primarily through the inhibition of the mitochondrial complex I, leading to ATP depletion and cell death.[4][5] This guide focuses on the preliminary in vitro cytotoxic screening of this compound and related acetogenins, outlining the experimental data, protocols, and mechanisms of action.

Quantitative Data Summary: Cytotoxicity of Squamocin

The cytotoxic and antiproliferative effects of squamocin have been quantified against various human cancer cell lines. The data highlights its potent activity, often at micromolar or even lower concentrations.

| Cell Line | Cancer Type | Parameter | Value/Concentration | Duration (h) | Citation |

| HL-60 | Promyelocytic Leukemia | IC50 | 0.17 µg/mL | Not Specified | [6] |

| GBM8401 | Glioblastoma | Proliferation Inhibition | 15, 30, 60 µM | 24 | [7] |

| Huh-7 | Hepatocellular Carcinoma | Proliferation Inhibition | 15, 30, 60 µM | 24 | [7] |

| SW620 | Colorectal Adenocarcinoma | Proliferation Inhibition | 15, 30, 60 µM | 24 | [7] |

| SCC15 | Head and Neck Squamous Cell Carcinoma | Proliferation Inhibition | Various | 12, 24, 48 | [8] |

| SCC25 | Head and Neck Squamous Cell Carcinoma | Proliferation Inhibition | Various | 12, 24, 48 | [8] |

| K562 | Chronic Myeloid Leukemia | Proliferation Inhibition | Not Specified | Not Specified | [3] |

Experimental Protocols

The following sections detail the standard methodologies employed for evaluating the in vitro cytotoxicity of this compound.

Cell Culture and Treatment

Human cancer cell lines such as GBM8401 (glioblastoma), Huh-7 (hepatocellular carcinoma), SW620 (colon cancer), and HL-60 (leukemia) are commonly used.[6][7] Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[9] For experiments, cells are seeded in plates and, after a period of attachment, treated with this compound at various concentrations (e.g., 15, 30, 60 µM) for specific durations, typically 24 hours.[4][7]

Cell Viability Assay

The antiproliferative effect of this compound is primarily assessed using colorimetric assays like the MTT or CCK8 assay.[7][8]

-

Principle: These assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).

-

After the incubation period (e.g., 24 h), add the MTT reagent to each well and incubate for a few hours.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Cell Cycle Analysis

Flow cytometry is used to determine the effect of this compound on cell cycle distribution.[7]

-

Principle: This technique measures the DNA content of individual cells within a population. Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that intercalates into the DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

-

Methodology:

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol to permeabilize the membrane.

-

Wash the cells and resuspend in PBS containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Analyze the stained cells using a flow cytometer. The resulting DNA histogram is used to quantify the percentage of cells in each phase of the cell cycle.

-

Apoptosis Analysis

Apoptosis induction is a key mechanism of this compound's cytotoxicity and is evaluated through multiple assays.

-

Annexin V/PI Staining by Flow Cytometry:

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can detect these early apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify late apoptotic or necrotic cells with compromised membranes.

-

Methodology: Treat, harvest, and wash cells as described previously. Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Analyze by flow cytometry.[2][8]

-

-

Western Blotting for Apoptotic Markers:

-

Principle: This technique detects changes in the expression and activation of key proteins in the apoptotic cascade.

-

Methodology:

-

Prepare total protein lysates from treated and untreated cells.

-

Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies against specific apoptotic proteins, such as Caspase-3, Caspase-8, Caspase-9, and Poly (ADP-ribose) polymerase (PARP).[4]

-

Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence. The cleavage of caspases and PARP are hallmark indicators of apoptosis.[4][6]

-

-

Visualized Mechanisms of Action

Experimental Workflow

The general workflow for screening the in vitro cytotoxicity of a compound like this compound involves a multi-step process from initial cell treatment to the analysis of specific cellular events like cell cycle arrest and apoptosis.

Caption: Experimental workflow for in vitro cytotoxicity screening of this compound.

This compound-Induced G1 Cell Cycle Arrest

This compound has been shown to arrest the cell cycle at the G1 phase in several cancer cell lines.[7] This arrest prevents cells from entering the S phase, thereby inhibiting DNA replication and proliferation. The mechanism involves the modulation of key regulatory proteins. Although the precise upstream regulators affected by this compound are still under full investigation, it is known to affect histone phosphorylation, which plays a role in transcriptional regulation of cell cycle genes.[7]

Caption: this compound induces G1 arrest via modulation of histone H3 phosphorylation.[7]

This compound-Induced Apoptosis Pathways

This compound induces apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][7] This dual activation converges on the executioner caspase, Caspase-3, leading to the cleavage of critical cellular substrates like PARP and ultimately, programmed cell death.

Caption: this compound activates intrinsic and extrinsic apoptosis pathways.[4][6][7]

Conclusion

The preliminary in vitro screening of this compound and related acetogenins consistently demonstrates potent cytotoxic activity against a variety of cancer cell lines. The primary mechanisms of action involve the induction of G1 phase cell cycle arrest and the activation of apoptosis through both mitochondrial and death-receptor pathways.[7] Furthermore, its ability to modulate epigenetic factors like histone H3 phosphorylation reveals a novel aspect of its antitumor mechanism.[7] The comprehensive data and established protocols outlined in this guide provide a solid foundation for further research and development of this compound as a potential anticancer therapeutic agent. Future studies should focus on elucidating more detailed upstream signaling events and transitioning to in vivo models to validate these promising in vitro findings.

References

- 1. In silico studies on cytotoxicity and antitumoral activity of acetogenins from Annona muricata L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Involvement of caspase-3 activation in squamocin-induced apoptosis in leukemia cell line HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Squamocin modulates histone H3 phosphorylation levels and induces G1 phase arrest and apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Squamocin Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic effects of <i>Annona squamosa</i> leaves against breast cancer cells via apoptotic signaling proteins - Journal of King Saud University - Science [jksus.org]

Squamocin G: A Technical Guide to its Insecticidal and Pesticidal Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the insecticidal and pesticidal activities of Squamocin G, an annonaceous acetogenin. The document consolidates key research findings, presenting quantitative efficacy data, detailed experimental protocols, and visual representations of its mode of action to support further investigation and potential development of this potent natural compound as a biorational insecticide.

Executive Summary

This compound, a secondary metabolite derived from plants of the Annonaceae family, has demonstrated significant insecticidal and pesticidal properties against a range of economically and medically important insect pests.[1][2][3] Its primary mode of action involves cytotoxic effects on the midgut epithelium of susceptible insects, leading to cellular damage and mortality.[1][4][5] Notably, research has elucidated a multi-faceted mechanism of action, including the induction of autophagy and the disruption of key cellular transport processes, which may reduce the likelihood of resistance development.[4][6][7][8] This guide synthesizes the available quantitative data, experimental methodologies, and mechanistic insights to serve as a valuable resource for the scientific community.

Quantitative Efficacy Data

The insecticidal potency of this compound has been quantified against various insect species. The following tables summarize the key efficacy data from published studies.

Table 1: Larvicidal Activity of this compound against Aedes aegypti

| Concentration | Time to Mortality | Mortality Rate (%) | LC50 | Reference |

| 10 ppm | 600 min | Not specified | 6.4 ppm (at 190 min) | [1][5] |

| 20 ppm | 190 min | 100% | 6.4 ppm (at 190 min) | [1][5] |

| 50 ppm | 360 min | 100% | 6.4 ppm (at 190 min) | [1][5] |

| 80 ppm | 360 min | 100% | 6.4 ppm (at 190 min) | [1][5] |

| 100 ppm | 360 min | 100% | 6.4 ppm (at 190 min) | [1][5] |

Table 2: Insecticidal Activity of this compound against Spodoptera frugiperda

| Concentration (µg/mL) | Application | Time After Treatment (h) | Mortality Rate (%) | Reference |

| 50 | Field Application | 72 | 93 | [9][10][11] |

| 100 | Field Application | 72 | 100 | [9][10][11] |

Mechanism of Action: A Multi-Pronged Attack

This compound exhibits a complex mode of action primarily targeting the midgut cells of insects. The cytotoxic effects are characterized by significant morphological changes and alterations in gene expression.

Cytotoxic Effects on Midgut Epithelium

Exposure to this compound induces pronounced cellular damage in the midgut of Aedes aegypti larvae.[1][4] At concentrations of 50 ppm and 100 ppm, the digestive cells become vacuolated, with the cytoplasm appearing lighter and containing small vacuoles.[1] At higher concentrations, the cytoplasm becomes highly vacuolated, the apical surface is damaged, and cells protrude into the gut lumen.[1] These changes are indicative of a cytotoxic process leading to cell death.

Induction of Autophagy

A key aspect of this compound's mechanism is the induction of autophagy, a cellular self-degradation process. Studies have shown an increase in the expression of autophagy-related genes, Atg1 and Atg8, in the midgut of Aedes aegypti larvae upon exposure to sublethal concentrations (LC20 and LC50) of this compound.[4][6] The upregulation of these genes suggests that the insect cells initiate an autophagic response to the stress induced by the compound, which ultimately contributes to cell death.[4]

Disruption of Cellular Transport

This compound also interferes with essential cellular transport mechanisms. Research has demonstrated a decrease in the expression of the gene encoding V-ATPase, a proton pump crucial for maintaining cellular pH and energizing transport processes.[4][6] Furthermore, the expression of the water channel gene, Aqp4, is decreased at the LC20 and inhibited at the LC50, indicating a disruption of water homeostasis within the midgut cells.[4][6]

Caption: Signaling pathway of this compound in insect midgut cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, enabling replication and further investigation.

Larvicidal Bioassay against Aedes aegypti

This protocol is adapted from studies evaluating the larvicidal efficacy of this compound.[1][5]

-

Preparation of this compound Solution:

-

Dissolve this compound in 2% Tween 20 to create a stock solution.

-

Prepare serial dilutions of the stock solution to achieve the desired final concentrations (e.g., 10, 20, 50, 80, and 100 ppm).

-

-

Bioassay Procedure:

-

Use third-instar Aedes aegypti larvae for the assay.

-

In a completely randomized design, place 20 larvae in a beaker containing the test solution. Use four replications for each concentration.

-

Include a control group with 2% Tween 20 in water.

-

Maintain the larvae under controlled conditions (e.g., 25 ± 2°C, 12h photoperiod).

-

Record larval mortality at regular intervals (e.g., hourly) until 100% mortality is observed in the highest concentration.

-

-

Data Analysis:

-

Analyze the mortality data using Probit analysis to determine the LC50 value.

-

Caption: Workflow for the Aedes aegypti larvicidal bioassay.

Cytotoxicity and Morphological Analysis

This protocol outlines the steps for evaluating the cytotoxic effects of this compound on the midgut of Aedes aegypti larvae.[1][5]

-

Exposure of Larvae:

-

Expose third-instar larvae to this compound at cytotoxic concentrations (e.g., 50 and 100 ppm).

-

At regular time intervals (e.g., every 30 minutes for up to 240 minutes), remove a subset of larvae for analysis.

-

-

Tissue Fixation and Processing:

-

Fix the larvae in a suitable fixative (e.g., 4% paraformaldehyde in 0.1 M sodium phosphate buffer, pH 7.2) for 24 hours.

-

Dehydrate the samples through a graded ethanol series.

-

Embed the dehydrated larvae in resin (e.g., JB4).

-

-

Sectioning and Staining:

-

Cut thin sections (e.g., 4 µm) of the embedded tissue.

-

Stain the sections with hematoxylin and eosin (H&E).

-

-

Microscopic Analysis:

-

Examine the stained sections under a light microscope to observe morphological changes in the midgut epithelium.

-

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol is based on the methodology used to assess changes in gene expression in Aedes aegypti midgut following this compound exposure.[4]

-

RNA Extraction and cDNA Synthesis:

-

Expose third-instar larvae to sublethal concentrations (LC20 and LC50) of this compound for various time points.

-

Dissect the midguts from the larvae.

-

Extract total RNA from the midgut tissue using a suitable RNA extraction kit.

-

Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

-

RT-qPCR:

-

Design or obtain primers for the target genes (Atg1, Atg8, V-ATPase, Aqp4) and a reference gene (e.g., rp7S).

-